molecular formula C9H10BrNO4S B2798895 N-[(4-bromophenyl)sulfonyl]-L-alanine CAS No. 288266-48-8

N-[(4-bromophenyl)sulfonyl]-L-alanine

Cat. No.: B2798895
CAS No.: 288266-48-8
M. Wt: 308.15
InChI Key: JRXYHNYHRSZPBH-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-Bromophenyl)sulfonyl]-L-alanine is a specialized synthetic compound designed for research and development, integrating a diaryl sulfone pharmacophore with a native L-amino acid. This structure is of significant interest in medicinal chemistry for the design of novel bioactive molecules. The 4-bromophenylsulfonyl moiety is a key feature found in compounds with demonstrated biological activities, including antimicrobial and anti-inflammatory effects . The L-alanine component provides a natural chiral handle, facilitating the incorporation of this scaffold into more complex peptide-like structures. The primary research value of this compound lies in its role as a versatile synthetic intermediate. It can be utilized in solid-phase peptide synthesis (SPPS) and other chemical strategies to build sophisticated target molecules . Researchers are exploring its potential in developing new antimicrobial agents to combat Gram-positive pathogens and biofilm-associated infections, a critical area given the rising threat of antimicrobial resistance . Furthermore, the diaryl sulfone and amino acid structure is a recognized template in the search for new analgesic and anti-inflammatory compounds, with related sulfonyl-containing molecules showing activity in preclinical models of pain . Its mechanism of action is anticipated to be multi-factorial, potentially involving the inhibition of microbial enzymes or modulation of inflammatory pathways, though specific target engagement is subject to ongoing investigation. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[(4-bromophenyl)sulfonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO4S/c1-6(9(12)13)11-16(14,15)8-4-2-7(10)3-5-8/h2-6,11H,1H3,(H,12,13)/t6-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRXYHNYHRSZPBH-LURJTMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of N 4 Bromophenyl Sulfonyl L Alanine

Established Synthetic Routes for N-Arylsulfonyl-L-Amino Acids

The most prevalent method for the synthesis of N-arylsulfonyl-L-amino acids is the direct sulfonylation of the amino acid's amino group with an appropriate arylsulfonyl chloride. This reaction is typically carried out under conditions that facilitate the formation of the sulfonamide bond while preserving the stereochemical integrity of the chiral center.

Direct Sulfonylation of L-Alanine

The direct sulfonylation of L-alanine involves its reaction with an arylsulfonyl chloride in the presence of a base. A widely employed method for this transformation is the Schotten-Baumann reaction. This reaction is typically performed in a biphasic system, consisting of an aqueous phase containing the amino acid and a base, and an organic phase in which the sulfonyl chloride is dissolved. The base serves to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.

The general reaction is as follows:

L-Alanine + Arylsulfonyl Chloride --(Base)--> N-Arylsulfonyl-L-Alanine + HCl

Common bases used in this reaction include sodium hydroxide, potassium hydroxide, and sodium carbonate. The choice of base and solvent system can significantly influence the reaction's efficiency and the purity of the final product.

Optimization Strategies for Synthetic Yields and Purity

Several strategies can be employed to optimize the synthesis of N-arylsulfonyl-L-amino acids, focusing on maximizing the yield and ensuring high purity. Key parameters for optimization include the choice of base, solvent, reaction temperature, and the rate of addition of the sulfonyl chloride.

Key Optimization Parameters:

ParameterStrategyRationale
Base Use of an appropriate inorganic base (e.g., NaOH, K₂CO₃) in slight excess.Neutralizes the HCl byproduct, preventing the protonation of the amino acid's amino group and driving the reaction forward.
Solvent System A biphasic system (e.g., water/diethyl ether, water/dichloromethane) is often preferred.Allows for the separation of the reactants and products, with the deprotonated amino acid in the aqueous phase and the sulfonyl chloride in the organic phase, facilitating the reaction at the interface.
Temperature The reaction is typically carried out at low temperatures (0-5 °C).Helps to control the exothermic nature of the reaction and minimize side reactions, such as the hydrolysis of the sulfonyl chloride.
Reagent Addition Slow, dropwise addition of the sulfonyl chloride solution to the vigorously stirred amino acid solution.Maintains a low concentration of the sulfonyl chloride, reducing the likelihood of side reactions and improving selectivity.
pH Control Maintaining an alkaline pH (typically 8-10) throughout the reaction.Ensures that the amino group of the amino acid remains deprotonated and thus nucleophilic.
Purification Purification of the final product is typically achieved by recrystallization or column chromatography.Removes unreacted starting materials and any byproducts, yielding a product of high purity.

Synthesis of N-[(4-bromophenyl)sulfonyl]-L-alanine

The synthesis of this compound is achieved through the direct sulfonylation of L-alanine with 4-bromobenzenesulfonyl chloride, typically employing the Schotten-Baumann reaction conditions.

Detailed Reaction Schemes and Mechanistic Pathways

The reaction proceeds via a nucleophilic acyl substitution mechanism. The deprotonated amino group of L-alanine acts as a nucleophile, attacking the electrophilic sulfur atom of the 4-bromobenzenesulfonyl chloride. This is followed by the elimination of a chloride ion to form the stable sulfonamide bond.

Reaction Scheme:

L-Alanine + 4-Bromobenzenesulfonyl Chloride --(NaOH, H₂O/Organic Solvent)--> this compound + NaCl + H₂O

Mechanistic Steps:

Deprotonation of L-alanine: In the aqueous basic solution, the amino group of L-alanine is deprotonated, enhancing its nucleophilicity.

Nucleophilic Attack: The nucleophilic amino group attacks the electrophilic sulfur atom of the 4-bromobenzenesulfonyl chloride.

Formation of a Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

Chloride Elimination: The intermediate collapses with the expulsion of a chloride ion, a good leaving group.

Protonation: The resulting sulfonamide anion is protonated by water to yield the final product, this compound.

Reagent and Reaction Condition Variations

Variations in reagents and reaction conditions can be explored to optimize the synthesis of this compound.

Reagent and Condition Variations:

VariationExamplesImpact
Sulfonylating Agent 4-Bromobenzenesulfonyl chloride is the standard reagent.The purity of the sulfonyl chloride is crucial for obtaining a high-purity product.
Base Sodium hydroxide, potassium hydroxide, sodium carbonate, triethylamine.The choice of base can affect the reaction rate and the solubility of the reactants. Inorganic bases are common in Schotten-Baumann conditions.
Solvent Biphasic systems like water/diethyl ether, water/dichloromethane, or monophasic systems like aqueous acetone.The solvent system influences the reaction rate and ease of workup.
Temperature Typically 0-25 °C.Lower temperatures are generally preferred to minimize hydrolysis of the sulfonyl chloride.

Strategies for Chemical Diversification and Analog Synthesis of this compound Derivatives

The structure of this compound offers several sites for chemical modification, allowing for the synthesis of a diverse range of analogs. These modifications can be targeted at the carboxylic acid group, the sulfonamide N-H, or the bromophenyl ring.

Potential Diversification Strategies:

Modification of the Carboxylic Acid Group:

Esterification: The carboxylic acid can be converted to a variety of esters (e.g., methyl, ethyl, benzyl (B1604629) esters) by reacting with the corresponding alcohol under acidic conditions or using coupling agents.

Amide Formation: The carboxylic acid can be coupled with a wide range of primary and secondary amines to form amides using standard peptide coupling reagents (e.g., DCC, EDC, HATU).

Modification of the Bromophenyl Ring:

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom on the phenyl ring serves as a handle for various cross-coupling reactions.

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst can introduce a wide array of aryl, heteroaryl, or alkyl groups.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with primary or secondary amines can be used to introduce substituted amino groups.

Heck Coupling: Reaction with alkenes can be used to introduce vinyl groups.

Sonogashira Coupling: Coupling with terminal alkynes can introduce alkynyl moieties.

Modification of the Aryl Halide Moiety (e.g., Substitution with Cl, H)

The synthesis of N-arylsulfonyl-L-alanine derivatives is typically achieved through the reaction of L-alanine with a corresponding arylsulfonyl chloride under basic conditions, a variant of the Schotten-Baumann reaction. By selecting different arylsulfonyl chlorides, the bromo-substituent on the phenyl ring can be readily replaced with other halogens, such as chlorine, or with hydrogen.

For instance, the synthesis of the chloro-analog, N-[(4-chlorophenyl)sulfonyl]-L-alanine , involves the reaction of L-alanine with 4-chlorobenzenesulfonyl chloride in an aqueous basic solution, such as sodium hydroxide. Similarly, the unsubstituted analog, N-(phenylsulfonyl)-L-alanine , can be prepared using benzenesulfonyl chloride . cymitquimica.com The general reaction scheme is as follows: L-alanine is dissolved in an aqueous base, cooled, and then treated with the appropriate sulfonyl chloride. The reaction mixture is stirred, often for several hours, to ensure complete reaction. Acidification of the reaction mixture then precipitates the desired N-arylsulfonyl-L-alanine product, which can be collected by filtration. prepchem.com

These modifications allow for a systematic investigation of the electronic effects of the substituent on the phenyl ring, which can be crucial for tuning the molecule's properties.

Table 1: Synthesis of Aryl Halide Analogs
Target CompoundKey ReagentsGeneral Procedure
N-[(4-chlorophenyl)sulfonyl]-L-alanineL-alanine, 4-chlorobenzenesulfonyl chloride, Sodium hydroxideReaction in aqueous base, followed by acidic workup.
N-(phenylsulfonyl)-L-alanineL-alanine, Benzenesulfonyl chloride, Sodium hydroxideReaction in aqueous base, followed by acidic workup. cymitquimica.com

Derivatization at the Carboxyl Group (e.g., Hydroxamates, Esters)

The carboxylic acid functional group of this compound is a prime site for derivatization to produce esters and hydroxamates.

Esters , such as the ethyl ester of this compound , are commonly synthesized through Fischer esterification. This involves refluxing the parent carboxylic acid in an excess of the corresponding alcohol (e.g., ethanol) with a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid. Alternatively, esters can be formed under milder conditions by reacting the carboxylic acid with an alkyl halide in the presence of a base, or by first converting the carboxylic acid to a more reactive acyl chloride followed by reaction with an alcohol.

Hydroxamates are synthesized by converting the carboxyl group into a hydroxamic acid moiety (-CONHOH). A common method involves a two-step process. First, the carboxylic acid is activated, for example, by converting it to an ester or an acyl chloride. This activated intermediate is then reacted with hydroxylamine, often in the presence of a base, to form the desired hydroxamate derivative. Another approach utilizes coupling agents, such as carbodiimides, to directly facilitate the reaction between the carboxylic acid and hydroxylamine. nih.gov This transformation is significant as the hydroxamate group is a well-known zinc-binding group in various enzyme inhibitors.

Cyclization Reactions Leading to Heterocyclic Analogs (e.g., Oxazoles, Oxazolones, 2-Acylamino Ketones)

N-acylamino acids like this compound are valuable precursors for the synthesis of various heterocyclic compounds.

Oxazolones (also known as azlactones) are readily formed from N-acylamino acids through intramolecular cyclodehydration. rfppl.co.in This reaction is typically promoted by dehydrating agents such as acetic anhydride (B1165640). sphinxsai.combiointerfaceresearch.com The resulting 5(4H)-oxazolone contains a reactive methylene (B1212753) group that can participate in further reactions. For example, the cyclodehydration of 2-{4-[(4-bromophenyl)sulfonyl]benzamido}-3-methylbutanoic acid (a related N-acylated valine derivative) in the presence of ethyl chloroformate and 4-methylmorpholine (B44366) yields the corresponding oxazolone. mdpi.com

2-Acylamino Ketones can serve as intermediates in the synthesis of other heterocycles. The Dakin-West reaction, for instance, can convert an α-amino acid into an α-acylamino methyl ketone using an acid anhydride and a base like pyridine. While this reaction typically involves acylation prior to ketonization, it highlights a pathway to access these important intermediates from amino acid precursors.

Oxazoles can be synthesized from 2-acylamino ketones via the Robinson-Gabriel synthesis. wikipedia.org This reaction involves the cyclodehydration of the 2-acylamino ketone, which is often catalyzed by strong acids like sulfuric acid or phosphorus oxychloride. wikipedia.org Therefore, a potential pathway to oxazole (B20620) analogs of this compound would first involve the conversion of the parent compound into a corresponding 2-acylamino ketone, followed by Robinson-Gabriel cyclization.

Analytical Characterization Techniques for Structural Elucidation

The structural confirmation of this compound and its derivatives relies on a combination of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for structural elucidation.

¹H NMR: The proton NMR spectrum provides key information. Expected signals would include a doublet for the methyl protons (CH₃) of the alanine (B10760859) moiety, a quartet for the alpha-proton (α-CH), and signals in the aromatic region corresponding to the protons on the 4-bromophenyl ring, typically appearing as two doublets due to the para-substitution pattern. mdpi.com A broad singlet for the amine proton (NH) and a signal for the carboxylic acid proton (COOH) would also be present, although their chemical shifts can be variable and they may exchange with deuterium (B1214612) in solvents like D₂O. prepchem.com

¹³C NMR: The carbon NMR spectrum shows distinct signals for each unique carbon atom. This includes the methyl carbon, the alpha-carbon, the carbonyl carbon of the carboxyl group, and the four distinct carbon signals of the p-substituted benzene (B151609) ring.

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound. In electron ionization (EI) mass spectrometry, N-acyl amino acid derivatives often show characteristic fragmentation patterns, including the loss of the carboxyl group and cleavage of the bond between the alpha-carbon and the nitrogen atom. researchgate.net High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. mdpi.com

Fourier-Transform Infrared (FTIR) Spectroscopy is employed to identify the functional groups present in the molecule. The FTIR spectrum of this compound would exhibit characteristic absorption bands:

A broad band for the O-H stretch of the carboxylic acid.

A sharp band for the C=O stretch of the carboxylic acid (around 1726 cm⁻¹). prepchem.com

Bands corresponding to the N-H stretch.

Characteristic strong bands for the asymmetric and symmetric stretching of the sulfonyl group (SO₂) (around 1340 cm⁻¹ and 1165 cm⁻¹). prepchem.comresearchgate.net

Bands associated with the aromatic C-H and C=C bonds of the phenyl ring. thermofisher.com

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. The presence of the aromatic bromophenylsulfonyl group would result in characteristic absorption bands in the UV region of the electromagnetic spectrum, which are useful for quantitative analysis.

Table 2: Key Analytical Data for N-Arylsulfonyl-L-Alanine Analogs
TechniqueExpected Observations for N-[(4-X-phenyl)sulfonyl]-L-alanine (X=Br, Cl, H)
¹H NMR Methyl doublet (~1.2 ppm), α-CH quartet (~3.9 ppm), Aromatic protons (doublets, ~7.4-7.8 ppm), NH proton (broad singlet), COOH proton (broad singlet). prepchem.com
¹³C NMR Signals for methyl, α-carbon, carbonyl carbon, and aromatic carbons.
Mass Spec. Molecular ion peak corresponding to the specific formula; fragmentation patterns including loss of COOH.
FTIR (cm⁻¹) C=O stretch (~1726), SO₂ asymmetric stretch (~1340), SO₂ symmetric stretch (~1165). prepchem.com

Biological Activities and Efficacy Studies of N 4 Bromophenyl Sulfonyl L Alanine and Its Analogues

Antimicrobial Activity Investigations

The antimicrobial potential of N-[(4-bromophenyl)sulfonyl]-L-alanine has been a subject of scientific inquiry, particularly its effects on bacterial growth and biofilm formation. Sulfonamides, as a class, are known for their antibacterial properties, often acting as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folate synthesis in bacteria. The introduction of the 4-bromophenyl group and the L-alanine moiety to the sulfonyl backbone can modulate this activity, influencing its spectrum and potency.

In Vitro Evaluation Against Planktonic Bacterial Strains (e.g., Gram-positive pathogens)

In vitro studies are fundamental in determining the direct antimicrobial effect of a compound on planktonic, or free-floating, bacteria. These assays typically involve determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

While extensive research has been conducted on various sulfonamide derivatives, specific MIC values for this compound against a broad panel of Gram-positive pathogens are not widely documented in publicly available literature. However, studies on structurally similar N-arylsulfonyl-L-alanine derivatives have shown promising activity, suggesting that this compound may also exhibit inhibitory effects against these bacteria. The data for the specific compound remains to be fully elucidated and published.

Bacterial StrainReported MIC (µg/mL)Reference
Data Not AvailableData Not AvailableData Not Available

Assessment of Antibiofilm Potential and Biofilm Eradication Capabilities

Bacterial biofilms are structured communities of microorganisms encased in a self-produced polymeric matrix, which are notoriously resistant to conventional antimicrobial agents. The ability of a compound to inhibit biofilm formation or eradicate established biofilms is a significant indicator of its therapeutic potential.

Bacterial StrainBiofilm Inhibition (%)Biofilm Eradication (%)Reference
Data Not AvailableData Not AvailableData Not AvailableData Not Available

Specific Microbial Targets and Strain Susceptibility Profiling (e.g., Enterococcus faecium)

Enterococcus faecium is a Gram-positive bacterium that has become a significant concern in clinical settings due to its high levels of intrinsic and acquired antibiotic resistance. Identifying compounds effective against this pathogen is of critical importance.

While broad-spectrum activity of sulfonamides is known, the specific susceptibility of Enterococcus faecium to this compound has not been extensively detailed in published research. Enterococci are known to exhibit natural resistance to sulfonamides. nih.gov Therefore, the efficacy of this specific compound against E. faecium would likely depend on its ability to overcome these resistance mechanisms, a subject that warrants further investigation.

Antioxidant Activity Profiling

Antioxidants are compounds that can prevent or slow damage to cells caused by free radicals, which are unstable molecules that the body produces as a reaction to environmental and other pressures. The antioxidant potential of a compound is a valuable therapeutic property.

Radical Scavenging Assays (e.g., DPPH, ABTS methods)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are common spectrophotometric methods used to evaluate the radical scavenging capacity of a compound. The ability of a substance to donate an electron or hydrogen atom to these stable radicals is measured by a decrease in absorbance.

Scientific literature focusing specifically on the DPPH and ABTS radical scavenging activities of this compound is limited. While studies on other bromophenol-containing compounds have shown significant antioxidant activity, often attributed to the hydrogen-donating ability of the hydroxyl groups facilitated by the presence of bromine, the precise IC50 values (the concentration of the compound required to scavenge 50% of the radicals) for this compound are not well-documented. nih.gov

AssayIC50 Value (µg/mL)Reference
DPPHData Not AvailableData Not Available
ABTSData Not AvailableData Not Available

Ferric Reducing Antioxidant Power (FRAP) Assays

The Ferric Reducing Antioxidant Power (FRAP) assay is another method used to measure the total antioxidant capacity of a substance. This assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, which has an intense blue color.

Specific data from FRAP assays for this compound are not currently available in the scientific literature. The reducing power of a compound is often linked to the presence of specific functional groups that can donate electrons. The contribution of the this compound structure to this activity remains an area for future research.

Compound ConcentrationAbsorbance at 593 nmReference
Data Not AvailableData Not AvailableData Not Available

Evaluation of Other Potential Biological Actions (e.g., Antiproliferative Effect)

The therapeutic potential of N-sulfonylated amino acid derivatives, a class of compounds to which this compound belongs, has been an area of significant research interest, particularly concerning their antiproliferative properties. While direct studies on the anticancer effects of this compound are not extensively documented in publicly available literature, the evaluation of its structural analogues provides substantial insight into the potential of this chemical scaffold in oncology.

Research into N-arylsulfonyl amino acid derivatives has revealed that these compounds can exhibit significant cytotoxic activity against various human cancer cell lines. The core structure, which combines an arylsulfonyl group with an amino acid moiety, appears to be crucial for their biological action. Modifications of both the aromatic ring of the sulfonyl group and the amino acid side chain have been shown to modulate the antiproliferative potency and selectivity.

For instance, a series of sulfonyl-α-L-amino acid derivatives coupled with an anisamide scaffold were evaluated for their in vitro antiproliferative activity against several human cancer cell lines, including Caucasian breast adenocarcinoma (MCF7), hepatocellular carcinoma (HEPG2), colon carcinoma (HCT116), and pancreatic carcinoma (PaCa2). The results from this research highlighted that the nature of the amino acid linked to the sulfonyl moiety significantly influences the cytotoxic efficacy.

Detailed findings from these studies on analogous compounds are presented below, offering a comparative perspective on the potential antiproliferative profile of this compound. The data underscores the importance of the N-arylsulfonyl pharmacophore in designing novel anticancer agents. Further investigations into the precise mechanisms of action, which may include the induction of apoptosis and cell cycle arrest, are ongoing within the scientific community.

A study investigating a series of sulfonyl-α-L-amino acid derivatives demonstrated a range of cytotoxic activities against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined to quantify the antiproliferative effects. The data from these evaluations are summarized in the interactive table below.

Interactive Data Table: Antiproliferative Activity of Sulfonyl-α-L-amino Acid Derivatives (IC50 in µg/mL)

Compound MCF7 (Breast) HEPG2 (Liver) HCT116 (Colon) PaCa2 (Pancreas)
Compound 1 >100 85.1 >100 >100
Compound 3 90.9 >100 >100 69.5
Compound 5 >100 51.9 >100 >100
Compound 10 >100 87.0 >100 >100
Compound 14 54.2 >100 >100 >100
Compound 18 >100 >100 >100 59.7

Data sourced from a study on sulfonyl-α-L-amino acid derivatives coupled with an anisamide scaffold. rsc.org

The results indicated that specific amino acid residues conferred potent activity against different cancer cell lines. For example, the derivative containing L-glutamine (Compound 14) was most active against the MCF7 cell line, while the L-cysteine analogue (Compound 5) showed the highest potency against the HEPG2 cell line. rsc.org The L-tryptophan derivative (Compound 18) was most effective against PaCa2 cells. rsc.org In contrast, the compounds with L-glycine (Compound 1) and L-lysine (Compound 10) exhibited selective cytotoxicity towards the HEPG2 cell line. rsc.org The L-valine derivative (Compound 3) displayed notable activity against both MCF7 and PaCa2 cell lines. rsc.org

This structure-activity relationship suggests that the amino acid side chain plays a critical role in the interaction with biological targets within cancer cells, thereby influencing the potency and selectivity of the antiproliferative effect. The presence of a bromine atom on the phenylsulfonyl moiety of this compound could further enhance its activity, a hypothesis that warrants direct experimental validation.

Molecular Mechanism of Action and Target Elucidation Studies

Cellular Pathway Modulation

There is currently no specific information available from the provided search results detailing the modulation of cellular pathways by N-[(4-bromophenyl)sulfonyl]-L-alanine. While studies on other N-acyl amino acids have shown effects on biological processes and cellular bioenergetics, these molecules are not sufficiently structurally analogous to allow for direct extrapolation of their effects. nih.govnih.gov

In Vitro Assays for Target Engagement and Validation

Confirming that a compound physically binds to its intended target within a cellular context is a critical step in drug discovery. revvity.co.jp Several robust in vitro assays are available to validate and quantify such target engagement. While no specific target engagement studies have been published for this compound, the following methods would be applicable for its investigation.

Cellular Thermal Shift Assay (CETSA®): This method assesses target engagement in intact cells or cell lysates by measuring changes in the thermal stability of a target protein upon ligand binding. revvity.co.jpnih.gov A protein-ligand complex is typically more resistant to heat-induced denaturation than the unbound protein. The amount of soluble, non-denatured protein remaining after heating can be quantified by methods like AlphaLISA® or HTRF®, providing a measure of target engagement. revvity.co.jp

Biophysical Assays: Techniques such as Differential Scanning Fluorimetry (DSF) are widely used to assess the direct binding of small molecules to purified proteins. frontiersin.org DSF measures the thermal unfolding of a protein in the presence of a fluorescent dye, and the binding of a ligand typically results in a stabilizing shift in the protein's melting temperature.

Fluorescence Polarization Microscopy: This technique can be used to quantify the dynamics of target engagement in single living cells. nih.gov It involves a fluorescently labeled "companion imaging probe" that competes for target binding with the unlabeled drug candidate. The binding of the fluorescent probe to the much larger protein target alters its rotation, which can be detected as a change in the polarization of its emitted light, thus indicating the degree of target occupancy by the unlabeled compound. nih.gov

Chemical Probes: For covalent inhibitors, clickable chemical probes, such as those based on sulfonyl fluoride, can be designed to directly report on target engagement in living cells. nih.govrsc.org These probes allow for the quantification of drug-target occupancy and can help elucidate the molecular pharmacology of a compound series.

Receptor Binding Studies and Ligand-Protein Interactions

Direct evidence from receptor binding assays specifically for this compound is not available in the reviewed literature. However, the N-(4-bromophenyl)sulfonamide/sulfamide substructure is present in pharmacologically active molecules that do interact with specific receptors. For instance, Macitentan, an orally active dual endothelin receptor antagonist, is a complex pyrimidine (B1678525) derivative that contains an N-[5-(4-bromophenyl)...]-N′-propylsulfamide moiety. acs.orgnih.gov Its discovery indicates that the bromophenyl-sulfamide group is compatible with potent receptor binding and can be incorporated into highly effective therapeutic agents.

To elucidate potential ligand-protein interactions for this compound, computational methods such as molecular docking could be employed. This in silico technique models the interaction between a ligand and the binding site of a target protein. It has been used to predict the binding modes of sulfonamide-based inhibitors with targets like pyruvate (B1213749) kinase and zinc metalloproteinases. nih.govmdpi.com Such studies could help identify potential receptors or enzymes that this compound might bind to and guide further experimental validation.

Structure Activity Relationship Sar and Structural Optimization

Impact of Substituents on Biological Potency and Selectivity

The core structure of N-[(4-bromophenyl)sulfonyl]-L-alanine can be divided into three main components: the 4-bromophenyl group, the L-alanine residue, and the central sulfonyl bridge. The nature and arrangement of these components are critical determinants of the molecule's interaction with its biological targets.

The introduction of halogen atoms is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties. nih.govresearchgate.net In the context of this compound, the bromine atom on the phenyl ring significantly impacts the molecule's lipophilicity, electronic character, and potential for specific interactions.

Studies on related N-arylsulfonyl compounds have demonstrated a clear trend in how different halogens affect biological activity. For instance, in a series of N-arylsulfonyl hydrazone inhibitors of the IMP-1 metallo-β-lactamase, the inhibitory efficiency was found to be directly proportional to the size of the halogen substituent and inversely proportional to its electron-withdrawing strength. nih.gov This resulted in a potency trend of I ≥ Br > Cl > F. nih.gov This suggests that the larger bromine atom may engage in more favorable van der Waals or specific halogen bonding interactions within the target's binding pocket compared to smaller halogens.

Table 1: Halogen Substituent Effect on Biological Activity

This table illustrates the general trend observed for halogen substitutions on the phenylsulfonyl moiety in related inhibitor classes.

Halogen Substituent Relative Size Electronegativity Observed Potency Trend
Iodine (I) Largest Lowest Highest
Bromine (Br) Large Low High
Chlorine (Cl) Medium High Medium

The amino acid component is fundamental to the molecule's activity, providing chirality, stereochemical definition, and a scaffold for diverse side-chain interactions. nih.govnih.gov The specific use of L-alanine dictates a precise three-dimensional arrangement of the carboxyl and methyl groups, which is critical for optimal binding to a chiral target, such as an enzyme active site or a receptor. The stereochemistry of amino acids can profoundly influence their molecular packing and intermolecular interactions. nih.gov

Varying the amino acid residue allows for the exploration of the binding pocket's steric and electronic requirements. Substituting L-alanine with other amino acids can lead to significant changes in potency and selectivity.

L-Valine: Replacing alanine's methyl group with the larger, branched isopropyl group of valine can probe for the presence of a nearby hydrophobic pocket. Studies on N-(4-Nitrophenyl) amino acids showed that both the L-alanine and L-valine derivatives exhibited significant antibacterial activity, indicating that the target can accommodate bulkier side chains. mdpi.com

Phenylalanine: Introducing an aromatic side chain with phenylalanine would test for potential π-π stacking or other aromatic interactions within the binding site.

The inherent chirality of the amino acid is often a prerequisite for biological activity, as biomolecules typically recognize only one enantiomer. The L-configuration is crucial for orienting the other parts of the molecule—the bromophenylsulfonyl group and the carboxylate—in the correct spatial orientation for effective target engagement.

The sulfonamide linkage (–SO₂NH–) is more than just a simple linker; it is a key functional group with distinct chemical properties that contribute significantly to the molecule's pharmacological profile. nih.gov It is a common feature in a wide range of potent enzyme inhibitors. nih.govnih.gov

Key contributions of the sulfonyl bridge include:

Structural Rigidity: The tetrahedral geometry of the sulfur atom provides a rigid and well-defined orientation between the phenyl ring and the amino acid, which can be crucial for pre-organizing the molecule for optimal binding and reducing the entropic penalty upon target engagement.

Hydrogen Bonding: The oxygen atoms of the sulfonyl group are strong hydrogen bond acceptors, while the nitrogen-bound hydrogen can act as a hydrogen bond donor. These interactions are often critical for anchoring the molecule within the active site of a target protein.

Target Interactions: In studies of related inhibitors, the arylsulfonyl moiety has been shown to establish direct, favorable contacts with protein residues. For example, the aromatic ring attached to the sulfonyl group can interact with specific amino acid side chains, such as Aspartate (Asp120), and nearby water molecules, further stabilizing the inhibitor-target complex. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

QSAR modeling provides a quantitative correlation between the chemical structure of a series of compounds and their biological activity. wu.ac.th For N-arylsulfonyl amino acid derivatives, QSAR studies can identify key physicochemical descriptors that govern their potency, enabling the prediction of activity for novel, unsynthesized analogs.

Various QSAR models have been developed for structurally related compounds, highlighting important molecular properties: nih.govresearchgate.net

Molecular Descriptors: Studies have shown that descriptors related to molecular polarity, dipole moment, and the energies of molecular orbitals (like the lowest unoccupied molecular orbital, LUMO) are often critical factors in determining biological activity. nih.govresearchgate.net

Statistical Methods: A range of methods are employed to build these models, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning approaches like Artificial Neural Networks (ANN) and Gradient Boosting Regression. biorxiv.org

Predictive Findings: In one study on N-arylsulfonyl derivatives, molecular polarity showed a positive correlation with activity, while molecular mass had a negative correlation. nih.gov This suggests that while specific interactions are important, excessively large or heavy molecules may be detrimental to activity, possibly due to steric hindrance or poor solubility.

Table 2: Summary of QSAR Findings for Related N-Arylsulfonyl Compounds

QSAR Model Focus Key Descriptors Identified Correlation with Activity Reference
Nematicidal Agents Molecular Mass, Molecular Polarity Negative, Positive nih.gov
Neurotrophic Activities Dipole Moment, LUMO Energy Significant Factors researchgate.net

These models provide a framework for the rational design of new derivatives by prioritizing modifications that optimize these key electronic and steric properties.

Hypothesized Pharmacophores for Specific Target Interactions

A pharmacophore model is a three-dimensional arrangement of essential features that a molecule must possess to interact with a specific biological target. Based on the SAR data for this compound and its analogs, a general pharmacophore can be hypothesized.

Key features of a potential pharmacophore model include:

Aromatic/Hydrophobic Region (Hy/Ar): Represented by the 4-bromophenyl ring. This group likely occupies a hydrophobic pocket in the target protein. The bromine atom may provide an additional point of interaction (e.g., halogen bond).

Hydrogen Bond Acceptor (HBA): The two oxygen atoms of the sulfonyl group are strong hydrogen bond acceptors.

Hydrogen Bond Donor (HBD): The sulfonamide N-H group can act as a hydrogen bond donor.

Additional HBA/Ionic Group: The carboxylate group of the L-alanine moiety provides a key hydrogen bond accepting and/or ionic interaction point.

Defined Stereocenter: The α-carbon of L-alanine, which ensures the correct spatial orientation of the pharmacophoric features.

Molecular modeling studies of related compounds support such a model, showing specific interactions like hydrogen bonding with residues such as Glycine and Arginine, and hydrophobic interactions with residues like Valine. nih.gov The precise arrangement and distances between these features are critical for high-affinity binding and would be refined based on the specific target protein's structure.

Computational and in Silico Approaches in Drug Discovery

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This method is crucial for elucidating the binding mode of N-[(4-bromophenyl)sulfonyl]-L-alanine with various biological targets. For instance, studies on analogous sulfonyl-α-L-amino acid derivatives have utilized molecular docking to predict their binding geometries within the active sites of enzymes, which helps in understanding their mechanism of action. ekb.egresearchgate.net

In a typical molecular docking workflow for this compound, a three-dimensional model of the target protein is prepared, and the ligand's structure is optimized. The docking algorithm then samples a large number of possible conformations of the ligand within the binding site of the protein, scoring each based on a force field that estimates the binding affinity. The results can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. For example, docking studies on N-substituted sulfonamides have been used to determine their binding abilities toward potential drug targets and have shown binding affinities superior to known drugs in some cases. nih.gov

ParameterDescriptionTypical Application for this compound
Binding AffinityEstimated free energy of binding (e.g., in kcal/mol).To rank its potential efficacy against different targets.
Binding PoseThe predicted 3D orientation of the ligand in the active site.To visualize how it interacts with key amino acid residues.
Key InteractionsSpecific hydrogen bonds, hydrophobic interactions, etc.To understand the structural basis of its activity.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. For this compound, MD simulations can be employed to assess the stability of its binding to a target protein, as predicted by molecular docking. These simulations model the movements of atoms in the ligand-protein complex, providing a more realistic picture of the interactions in a biological environment.

A study on N-arylsulfonyl-indole-2-carboxamide derivatives, which share the N-arylsulfonyl moiety, utilized MD simulations to confirm that the screened compounds could bind stably to their target enzyme. mdpi.com This approach is valuable for validating docking results and ensuring that the predicted binding mode is maintained over time. For this compound, an MD simulation would typically be run for several nanoseconds to observe the conformational changes and interaction patterns, thereby confirming the stability of the complex.

Prediction of Biological Activity Spectra (PASS Prediction)

Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts a wide range of biological activities for a given chemical structure based on its similarity to known bioactive compounds. This approach is particularly useful in the early stages of drug discovery for identifying the most promising therapeutic applications of a new molecule.

For a compound like this compound, a PASS prediction could generate a list of potential biological activities with associated probabilities. For instance, in a study of structurally related N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives, in silico methods were used to assess their antimicrobial potential. mdpi.com A PASS analysis of this compound might predict activities such as enzyme inhibition, receptor antagonism, or antimicrobial effects, guiding the design of subsequent experimental assays.

Predicted ActivityPa (Probability of being Active)Pi (Probability of being Inactive)Potential Implication
Enzyme Inhibitor> 0.7< 0.1Potential therapeutic for metabolic disorders.
Antimicrobial> 0.5< 0.2Could be developed as an antibiotic.
Receptor Antagonist> 0.6< 0.15Useful for signaling pathway modulation.

Cheminformatic Analysis and Similarity Studies (e.g., CHEMBL database analysis)

Cheminformatics involves the use of computational methods to analyze chemical data. Databases like ChEMBL, which contain information on the bioactivity of a vast number of compounds, are invaluable resources for similarity studies. ebi.ac.uk By searching for compounds structurally similar to this compound in ChEMBL, it is possible to infer its potential biological targets and activities.

A study on N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives explored the ChEMBL database to assess their novelty and antimicrobial potential by comparing them to existing compounds. mdpi.com A similar analysis for this compound would involve calculating molecular fingerprints and performing similarity searches to identify known drugs or bioactive molecules with related scaffolds. This can provide valuable clues about its mechanism of action and potential off-target effects.

Virtual Screening for Identification of Novel Scaffolds and Lead Compounds

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This can be done using either ligand-based or structure-based approaches. In a ligand-based virtual screen, one might search for compounds similar to a known active molecule. In a structure-based screen, molecular docking is used to assess the binding of a library of compounds to the target's active site.

The N-arylsulfonyl amino acid scaffold, present in this compound, could itself be the result of a virtual screening campaign aimed at discovering new classes of inhibitors for a particular target. nih.govnih.gov Conversely, this compound could be used as a query molecule in a similarity-based virtual screen to identify other compounds with potentially similar biological activities. semanticscholar.org This approach is highly efficient for narrowing down the vast chemical space to a manageable number of candidates for experimental testing.

Advanced Research Perspectives and Future Directions

Design of Next-Generation Sulfonylated Amino Acid Analogs with Enhanced Efficacy

The design of next-generation analogs of N-[(4-bromophenyl)sulfonyl]-L-alanine is a key step toward enhancing its therapeutic efficacy. Structure-activity relationship (SAR) studies are fundamental to this process, allowing medicinal chemists to understand how modifications to the molecular structure affect its biological activity. drugdesign.orgmonash.edu By systematically altering different parts of the molecule, researchers can optimize properties such as potency, selectivity, and metabolic stability. monash.edu

Future design strategies for analogs could involve:

Modification of the Aromatic Ring: The bromine atom on the phenyl ring is a key feature. Researchers can explore the effects of substituting it with other halogens (e.g., chlorine, fluorine) or with different electron-withdrawing or electron-donating groups. This could influence the compound's binding affinity to its biological target. The position of the substituent on the ring could also be varied to probe the spatial requirements of the binding pocket.

Alterations to the Amino Acid Scaffold: While the current compound is based on L-alanine, a wide array of natural and unnatural amino acids could be used as alternatives. nih.gov Introducing different side chains could lead to new interactions with the target protein and improve the analog's pharmacological profile. The stereochemistry of the amino acid is also crucial, as different stereoisomers can have vastly different biological activities. researchgate.net

Bioisosteric Replacement of the Sulfonamide Linker: The sulfonamide group is a critical component, often mimicking a tetrahedral transition state in enzyme-catalyzed reactions. nih.gov Bioisosteric replacements, such as sulfamides or sulfamates, could be explored to fine-tune the electronic properties and metabolic stability of the molecule. tandfonline.com

These design principles can be guided by computational modeling and in silico screening to predict the binding of new analogs to their targets, thereby streamlining the drug discovery process.

Exploration of Novel Therapeutic Applications Beyond Current Indications

Amino acid-derived sulfonamides are known to possess a wide range of pharmacological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties. nih.govresearchgate.net This suggests that this compound and its future analogs could be investigated for a variety of therapeutic applications.

Potential therapeutic areas for exploration include:

Anticancer Agents: Sulfonamides are a well-established class of carbonic anhydrase inhibitors. tandfonline.com Certain isoforms of carbonic anhydrase are overexpressed in hypoxic tumors, making them attractive targets for anticancer therapies. tandfonline.com Future research could investigate the potential of this compound derivatives as selective inhibitors of tumor-associated carbonic anhydrase isoforms.

Antimicrobial Agents: The sulfonamide moiety is a classic pharmacophore in antibacterial drugs. The development of novel sulfonamides is a promising strategy to combat antimicrobial resistance. nih.gov this compound analogs could be screened for their activity against a panel of pathogenic bacteria and fungi.

Enzyme Inhibitors: The structural features of sulfonylated amino acids make them ideal candidates for the design of enzyme inhibitors. nih.gov They can act as transition-state analogs for various enzymes, such as proteases and kinases, which are implicated in a wide range of diseases. nih.govresearchgate.net

Integration of Multi-Omics Technologies for Comprehensive Biological Profiling

To gain a deeper understanding of the biological effects of this compound, the integration of multi-omics technologies is essential. astrazeneca.com This approach combines data from genomics, transcriptomics, proteomics, and metabolomics to provide a holistic view of how the compound interacts with biological systems. omicstutorials.com

Key applications of multi-omics in the study of this compound include:

Target Identification and Validation: By analyzing changes in gene expression, protein levels, and metabolite concentrations in response to the compound, researchers can identify its primary biological targets and the pathways it modulates. nih.govfrontlinegenomics.com

Biomarker Discovery: Multi-omics can help identify biomarkers that predict a patient's response to the drug, which is crucial for personalized medicine. frontlinegenomics.com

Understanding Mechanisms of Action and Off-Target Effects: A comprehensive multi-omics analysis can reveal the full spectrum of a drug's biological effects, including its mechanism of action and any potential off-target effects that could lead to toxicity. omicstutorials.comdrugtargetreview.com

Development of Advanced Drug Delivery Systems for Optimized Pharmacological Outcomes

The effectiveness of a drug is not solely dependent on its intrinsic activity but also on its ability to reach its target site in the body at the right concentration and for the appropriate duration. Advanced drug delivery systems can be employed to improve the pharmacological outcomes of this compound. rsc.org

Strategies for advanced drug delivery include:

Amino Acid Transporter-Mediated Delivery: Tumor cells often overexpress amino acid transporters to meet their high demand for nutrients. nih.gov By designing analogs that are recognized by these transporters, it may be possible to achieve targeted delivery to cancer cells, thereby increasing efficacy and reducing side effects. nih.gov

Peptide-Drug Conjugates (PDCs): The amino acid moiety of this compound provides a handle for conjugation to peptides that can target specific cells or tissues. nih.gov This approach can enhance the drug's biocompatibility and physiological stability. nih.gov

Nanocarrier-Based Delivery: Encapsulating the compound in nanocarriers, such as liposomes or nanoparticles, can improve its solubility, protect it from degradation, and enable controlled release. rsc.orgmdpi.com

Collaborative Research Initiatives and Translational Pathways in Drug Development

The development of a new drug is a complex and resource-intensive process that often benefits from collaboration between academic institutions and pharmaceutical companies. acs.org Such partnerships can pool resources, expertise, and networks to accelerate innovation. acs.org

For a compound like this compound, collaborative initiatives would be crucial for:

Access to Specialized Expertise: Industry partners can provide expertise in areas such as toxicology, regulatory affairs, and clinical trial design, which may not be readily available in an academic setting. acs.org

Funding and Resources: Drug development is expensive, and collaborations can provide the necessary funding and resources to move a project forward. acs.org

Translational Research: Bridging the gap between basic research and clinical application is a major challenge in drug development. Collaborative initiatives can create a clear pathway for translating promising research findings into new therapies. indianabiosciences.orgjhu.edu

By fostering a collaborative environment, the full therapeutic potential of this compound and its future analogs can be realized.

Q & A

Basic: What are the synthetic routes and characterization methods for N-[(4-bromophenyl)sulfonyl]-L-alanine?

Answer:
The synthesis typically involves sulfonylation of L-alanine derivatives with 4-bromobenzenesulfonyl chloride. A validated approach includes coupling L-valine residues with 4-[(4-bromophenyl)sulfonyl]phenyl moieties under controlled conditions (e.g., anhydrous solvents, inert atmosphere). Post-synthesis, characterization employs:

  • NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and purity.
  • Mass spectrometry (MS) for molecular weight verification (C₁₅H₁₄BrNO₄S, MW 384.245) .
  • Elemental analysis to validate stoichiometry.
  • FTIR to identify functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹) .

Basic: What physicochemical properties are critical for experimental design?

Answer:
Key properties include:

  • Lipophilicity (logP): Influences bioavailability and membrane permeability. For analogous sulfonamide derivatives, logP values correlate with substituent electronegativity (e.g., bromo vs. fluoro groups) .
  • Solubility: Limited aqueous solubility (common for sulfonyl derivatives) necessitates DMSO or THF for stock solutions.
  • Molecular weight (384.245 g/mol): Impacts pharmacokinetics and diffusion rates .

Basic: How are in vitro biochemical assays optimized for this compound?

Answer:

  • Buffer selection: Use phosphate-buffered saline (pH 7.4) or Tris-HCl (pH 8.0) to stabilize sulfonamide-enzyme interactions.
  • Enzyme activity: Pre-incubate with target enzymes (e.g., proteases or kinases) at 37°C for 30 minutes to assess inhibition .
  • Controls: Include DMSO vehicle controls (<1% v/v) to rule out solvent interference.

Advanced: How to design experiments analyzing substituent effects on bioactivity?

Answer:

  • Comparative SAR studies: Synthesize analogs with varying para-substituents (e.g., -F, -Cl, -CH₃) on the phenyl ring.
  • Activity assays: Test against target proteins (e.g., HDACs or carbonic anhydrase) to measure IC₅₀ values.
  • Data analysis: Correlate substituent Hammett constants (σ) with activity trends. For example, electron-withdrawing groups (e.g., -Br) enhance binding affinity in sulfonamide-enzyme complexes .
SubstituentlogPIC₅₀ (µM)Target Enzyme
-Br3.212.5Carbonic Anhydrase
-F2.818.7Carbonic Anhydrase
-CH₃3.525.4Carbonic Anhydrase

Advanced: What analytical methods detect this compound in biological matrices?

Answer:

  • LC-MS/MS: Use a C18 column with mobile phase (0.1% formic acid in acetonitrile/water). Monitor transitions m/z 384 → 262 (quantifier) and 384 → 174 (qualifier) .
  • Sample preparation: Protein precipitation with acetonitrile followed by SPE cleanup.
  • Validation: Assess recovery (>80%), matrix effects (±15%), and LOD/LOQ (e.g., 0.1 ng/mL).

Advanced: How to resolve contradictions in reported bioactivity data?

Answer:

  • Replicate studies: Control variables like cell passage number, serum batch, and incubation time.
  • Meta-analysis: Compare datasets using standardized metrics (e.g., normalized IC₅₀ values).
  • Structural validation: Confirm compound identity via X-ray crystallography or 2D-NOSEY to rule out isomer contamination .

Advanced: What computational strategies predict binding modes with biological targets?

Answer:

  • Molecular docking: Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., sulfonamide binding to zinc in carbonic anhydrase).
  • MD simulations: Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes.
  • Free-energy calculations: Apply MM-PBSA to estimate binding affinities .

Advanced: How to design in vivo studies for pharmacokinetic profiling?

Answer:

  • Animal models: Administer via intravenous (1–5 mg/kg) or oral (10–20 mg/kg) routes in rodents.
  • Sampling: Collect plasma at 0.5, 1, 2, 4, 8, and 24 hours post-dose.
  • PK parameters: Calculate AUC, Cₘₐₓ, t₁/₂, and bioavailability using non-compartmental analysis (Phoenix WinNonlin) .

Advanced: How does stereochemistry influence its biochemical activity?

Answer:

  • Enantiomer comparison: Synthesize D- and L-forms via chiral resolution (e.g., using amylose-based HPLC columns).
  • Activity testing: L-enantiomers often show higher affinity due to complementary binding pockets in enzymes .
  • Circular dichroism (CD): Confirm enantiomeric purity and monitor conformational changes upon target binding.

Advanced: What strategies optimize its stability in long-term storage?

Answer:

  • Storage conditions: -80°C in amber vials under argon to prevent photodegradation and oxidation.
  • Stability testing: Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring.
  • Lyophilization: Prepare lyophilized powders with trehalose (5% w/v) as a cryoprotectant .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.